4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide
Description
4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is a synthetic thiadiazole derivative characterized by a 1,2,3-thiadiazole core substituted with an ethyl group at the 4-position and a carboxamide moiety at the 5-position. The carboxamide nitrogen is further functionalized with a 4-[methyl(phenyl)sulfamoyl]phenyl group. Thiadiazoles are known for their diverse pharmacological applications, such as anticancer, antimicrobial, and enzyme inhibitory activities . The compound’s synthesis likely involves coupling reactions between thiadiazole carboxylate intermediates and substituted amines, as seen in analogous pathways for related molecules .
Properties
IUPAC Name |
4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-16-17(26-21-20-16)18(23)19-13-9-11-15(12-10-13)27(24,25)22(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPISFLWDFYSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antiviral properties. Specifically, synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives have shown promising results as potential inhibitors of the SARS-CoV-2 Mpro enzyme. The binding energy scores for these compounds ranged from -7.33 to -6.54 kcal/mol, suggesting strong interactions with the viral target . This positions them as candidates for further development in antiviral drug discovery.
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial activities. The presence of the thiadiazole ring enhances the compound's ability to disrupt bacterial cell walls and inhibit growth. For instance, compounds incorporating the thiadiazole moiety have demonstrated efficacy against various bacterial and fungal strains, making them suitable for treating infections resistant to conventional antibiotics .
Anticancer Potential
The anticancer properties of thiadiazole derivatives are also noteworthy. Research indicates that these compounds can interfere with DNA replication processes in cancer cells, leading to inhibited growth and apoptosis. Several studies have reported that 1,3,4-thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as chemotherapeutic agents .
Enzyme Inhibition
Compounds like 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide have been explored for their ability to inhibit specific enzymes involved in metabolic pathways. For example, certain thiadiazoles are known to act as inhibitors of carbonic anhydrase and dihydropteroate synthase, which are crucial in various physiological processes and disease states .
Drug Development
The compound's structural characteristics allow it to serve as a scaffold for drug design. Modifications to the thiadiazole ring can lead to derivatives with enhanced pharmacological profiles. This adaptability is crucial in developing new therapeutic agents targeting diseases such as diabetes and hypertension .
Synthesis of Functional Materials
Thiadiazole compounds are being investigated for their utility in creating functional materials due to their electronic properties. The incorporation of thiadiazole into polymer matrices can enhance conductivity and stability, making them suitable for applications in organic electronics and sensors .
Case Studies
Mechanism of Action
The mechanism of action of 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents on the thiadiazole ring, carboxamide nitrogen, or sulfamoyl group. Key examples include:
- Substituent Impact :
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and membrane permeability but may reduce solubility .
- Bulkier Groups (e.g., methyl(phenyl)sulfamoyl) : Improve target binding affinity but could increase molecular weight, affecting pharmacokinetics .
- Heterocyclic Modifications (e.g., thiomorpholinyl) : Alter electronic properties and hydrogen-bonding capacity, influencing enzyme inhibition .
Research Findings and Data Analysis
Key Pharmacological Trends
- Structure-Activity Relationships (SAR) :
- C4 Substituents : Methyl or ethyl groups improve metabolic stability compared to hydrogen or halogens.
- Carboxamide Nitrogen Modifications : Aromatic or sulfonamide-linked groups enhance target specificity (e.g., sulfamoylphenyl groups in the target compound vs. trifluoromethylphenyl in ).
Biological Activity
The compound 4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is part of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. This article focuses on the biological activity of the specified compound, supported by research findings and data tables.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
- Antibacterial Properties : Studies indicate that compounds similar to this compound exhibit Minimum Inhibitory Concentration (MIC) values ranging from 32 µg/mL to 66 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The compound has demonstrated antifungal activity with MIC values comparable to standard antifungal agents like fluconazole .
| Pathogen | MIC (µg/mL) | Standard Drug (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 50 |
| Escherichia coli | 42 | 25 |
| Candida albicans | 38 | 24 |
Anticancer Activity
Research indicates that thiadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound has been tested against various cancer cell lines, showing promising results:
- Cell Line Studies : In vitro studies reveal that the compound can inhibit cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .
Neuroprotective Effects
Recent investigations into neuroprotective activities suggest that thiadiazole derivatives may also play a role in protecting neuronal cells from oxidative stress and apoptosis.
- Mechanism of Action : The neuroprotective effects are hypothesized to be due to the modulation of signaling pathways associated with oxidative stress .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Merugu et al. (2020) evaluated various thiadiazole derivatives for their antimicrobial activity. The results showed that compounds similar to the target compound significantly inhibited bacterial growth compared to controls . -
Neuroprotective Study :
Skrzypek et al. (2021) investigated the neuroprotective properties of thiadiazole derivatives in a model of oxidative stress-induced neuronal injury. Results indicated a significant reduction in cell death when treated with the compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
